molecular formula C9H16O3 B585968 (Z)-3-Hydroxy-6-nonenoic Acid CAS No. 1263035-69-3

(Z)-3-Hydroxy-6-nonenoic Acid

Cat. No.: B585968
CAS No.: 1263035-69-3
M. Wt: 172.224
InChI Key: OBWZUPUHFRKCCB-ARJAWSKDSA-N
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Description

(Z)-3-Hydroxy-6-nonenoic Acid is an organic compound characterized by a hydroxyl group (-OH) and a double bond in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Hydroxy-6-nonenoic Acid typically involves the use of specific reagents and catalysts to achieve the desired configuration and functional groups. One common method is the hydroboration-oxidation of 6-nonenoic acid, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Hydroxy-6-nonenoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated hydroxy acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 3-Keto-6-nonenoic acid or 3-carboxy-6-nonenoic acid.

    Reduction: 3-Hydroxy-nonanoic acid.

    Substitution: 3-Chloro-6-nonenoic acid or 3-amino-6-nonenoic acid.

Scientific Research Applications

Chemistry: (Z)-3-Hydroxy-6-nonenoic Acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-Hydroxy-6-nonenoic Acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The double bond in the Z-configuration also affects the compound’s three-dimensional structure, impacting its binding affinity and specificity.

Comparison with Similar Compounds

    (E)-3-Hydroxy-6-nonenoic Acid: The E-configuration isomer with different spatial arrangement.

    3-Hydroxy-6-nonanoic Acid: A saturated analog without the double bond.

    6-Hydroxy-3-nonenoic Acid: A positional isomer with the hydroxyl group at a different location.

Uniqueness: (Z)-3-Hydroxy-6-nonenoic Acid is unique due to its specific Z-configuration, which imparts distinct chemical and physical properties compared to its isomers and analogs. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(Z)-3-hydroxynon-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-4,8,10H,2,5-7H2,1H3,(H,11,12)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWZUPUHFRKCCB-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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